4-(1H-Pyrazol-1-YL)butan-1-amine
Description
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
4-pyrazol-1-ylbutan-1-amine |
InChI |
InChI=1S/C7H13N3/c8-4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6,8H2 |
InChI Key |
CPMFPMBOTFGKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-1-yl)butan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-butanamine with hydrazine hydrate to form the pyrazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(1H-Pyrazol-1-yl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(1H-Pyrazol-1-YL)butan-1-amine with analogous butan-1-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Variations and Physicochemical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | Pyrazole (1-position) | C₇H₁₃N₃ | 139.20 | Flexible backbone; moderate logP* |
| 4-(5-Bromothiazol-2-YL)butan-1-amine | Bromothiazole | C₇H₁₁BrN₂S | 235.14 | Higher halogenated hydrophobicity |
| 4-[4-(3-Pyridinyl)imidazol-1-YL]butan-1-amine | Imidazole + pyridine | C₁₂H₁₅N₅ | 229.29 | Enhanced basicity due to pyridine |
| 4-((Furan-2-YLmethyl)thio)butan-1-amine | Thioether + furan | C₉H₁₄N₂OS | 198.28 | Increased solubility (polar S/O) |
| 4-(4-(2-Methoxyphenyl)piperazin-1-YL)butan-1-amine | Piperazine + methoxyphenyl | C₁₅H₂₄N₄O | 276.38 | Improved CNS penetration potential |
*Note: LogP for this compound is estimated based on pyrazole’s moderate hydrophobicity (~1.5–2.5), while bromothiazole derivatives (e.g., 235.14 g/mol) likely exhibit higher logP (~3.0–4.0) due to bromine .
Key Structural Advantages
- Pyrazole vs.
- Aliphatic Chain Length : The four-carbon chain balances flexibility and rigidity, optimizing membrane permeability compared to shorter-chain analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1H-Pyrazol-1-YL)butan-1-amine, and what reaction conditions are critical for high yield?
- Methodology :
- Route 1 : React pyrazole derivatives with butan-1-amine under anhydrous conditions (e.g., THF or ether solvents) at controlled temperatures (25–80°C). Use catalysts like palladium for coupling reactions .
- Route 2 : Employ nucleophilic substitution or reductive amination, leveraging reagents such as sodium borohydride or potassium permanganate for intermediate steps .
- Purification : Recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the compound ≥95% purity .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (theoretical: 153.19 g/mol) .
- X-ray Crystallography : SHELX software for crystal structure determination if single crystals are obtained .
Q. What are the primary chemical reactions involving this compound, and how do functional groups influence reactivity?
- Reactions :
- Amine alkylation : React with alkyl halides to form secondary amines.
- Pyrazole ring modifications : Electrophilic substitution (e.g., nitration) at the pyrazole’s 3- or 5-positions due to electron-rich nitrogen atoms .
- Key Factors : The butanamine chain enhances nucleophilicity, while the pyrazole ring stabilizes intermediates via resonance .
Q. How is purity assessed for this compound, and what analytical thresholds are recommended?
- Methods :
- HPLC : Purity ≥98% with a C18 column (mobile phase: acetonitrile/water).
- Melting Point : Consistency with literature values (if available) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Approach :
- Comparative SAR Studies : Test analogs with varied substituents (e.g., ethyl vs. methyl groups) to isolate structural determinants of activity .
- Dose-Response Assays : Use standardized in vitro models (e.g., enzyme inhibition IC) to quantify potency differences .
- Computational Modeling : Molecular docking to predict binding affinities to targets like cyclooxygenase (COX) or cytochrome P450 .
Q. What experimental design considerations are critical for pharmacokinetic studies of this compound?
- Key Factors :
- Lipophilicity Optimization : LogP adjustments via substituent modifications to enhance membrane permeability (e.g., ethyl groups increase logP by ~0.5) .
- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., amine oxidation) .
- In Vivo Models : Rodent studies with LC-MS/MS for plasma concentration profiling .
Q. How do steric and electronic effects of the pyrazole ring influence the compound’s reactivity in catalytic systems?
- Mechanistic Insights :
- Steric Effects : Bulky substituents on pyrazole reduce reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the ring, while electron-donating groups (e.g., methyl) enhance nucleophilic substitution .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Solutions :
- Co-Crystallization : Use tartaric acid or other chiral auxiliaries to stabilize crystal lattice .
- Temperature Gradients : Slow cooling from saturated solutions in ethanol/water mixtures .
- SHELXD Software : For phase refinement in low-symmetry space groups .
Q. How do computational methods predict novel biological targets for this compound?
- Workflow :
- Pharmacophore Mapping : Match 3D features (amine, pyrazole) to known drug-target databases (e.g., ChEMBL) .
- Machine Learning : Train models on pyrazole derivative bioactivity data to forecast targets like kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
